molecular formula C10H10IN B6316910 3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole CAS No. 374589-01-2

3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole

Cat. No.: B6316910
CAS No.: 374589-01-2
M. Wt: 271.10 g/mol
InChI Key: VJEVKULFTGWIDO-UHFFFAOYSA-N
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Description

3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole is a useful research compound. Its molecular formula is C10H10IN and its molecular weight is 271.10 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.98580 g/mol and the complexity rating of the compound is 180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoluminescent Materials

A series of π-conjugated polymers and copolymers containing derivatives of 2,5-dihydro-3,6-diphenylpyrrolo[3,4-c]pyrrole-1,4-dione (DPP) exhibit strong photoluminescence and good photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

Photochemical Radical Cyclization

3,4-Dihydro-2H-pyrroles can be synthesized from γ, δ-unsaturated oximes through photochemical radical cyclization, highlighting their utility in organic synthesis (Kitamura, Mori, & Narasaka, 2005).

Fluorescence in Solvents

Soluble derivatives of 3,6-diphenyl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione show moderate positive solvatochromism of fluorescence in different solvents, indicating potential for use in optical applications (Lun̆ák et al., 2011).

Luminescent Polymers

Polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units demonstrate strong fluorescence and solubility in common organic solvents, making them promising for use in optoelectronic devices (Zhang & Tieke, 2008).

Novel Pyrroline Synthesis

A novel synthetic method for diethyl 5-alkyl/aryl/heteroaryl substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates involves ring expansion of N-vinyl aziridines to pyrrolines, suggesting applications in synthesizing diverse substituted pyrrolines (More et al., 2011).

Electrochemical Oxidation

The electrochemical oxidation of 2,5-diphenyl-3-acetylpyrrole yields cyclic derivatives useful for synthesizing condensed pyrroles, demonstrating applications in electrochemical synthesis (Petruso et al., 1991).

Chemiluminescence

Compounds containing pyrrolo[3,4-d]pyridazine-1,4-dione scaffolds exhibit chemiluminescent properties and can be polymerized electrochemically, suggesting potential in chemiluminescence-based applications (Algi et al., 2017).

Properties

IUPAC Name

5-(4-iodophenyl)-3,4-dihydro-2H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10IN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEVKULFTGWIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001277808
Record name 3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374589-01-2
Record name 3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374589-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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